molecular formula C17H22N2O4 B13341502 4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid

4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid

Cat. No.: B13341502
M. Wt: 318.4 g/mol
InChI Key: CZPMROKTXPRHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by a spirocyclic framework, which includes a diazaspiroheptane core and a benzoic acid moiety. The presence of the tert-butoxycarbonyl (Boc) protecting group further enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptan-6-yl]benzoic acid

InChI

InChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-10-17(11-19)8-18(9-17)13-6-4-12(5-7-13)14(20)21/h4-7H,8-11H2,1-3H3,(H,20,21)

InChI Key

CZPMROKTXPRHGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the benzoic acid moiety. The tert-butoxycarbonyl group is often introduced as a protecting group to prevent unwanted side reactions during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for its application in large-scale production, particularly in the pharmaceutical industry.

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is cleaved under acidic conditions to generate a free amine, enabling further functionalization.
Example Reaction :
Conditions :

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature .
    Outcome :

  • Quantitative removal of the Boc group yields 4-(2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid, which can participate in nucleophilic substitution or coupling reactions.

Table 1 : Acidic Deprotection Conditions and Yields

Acid UsedSolventTemperatureYieldSource
TFADCM0°C → RT>95%
HCl (4M)DioxaneRT90%

Esterification of the Benzoic Acid Moiety

The carboxylic acid undergoes esterification with alcohols under activation by coupling agents.
Example Reaction :
Reagents :

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine) in DMF .
    Conditions :

  • 0°C → RT, 1–4 hours.
    Yield : 83–86% for methyl/ethyl esters .

Table 2 : Esterification Optimization

Coupling AgentBaseSolventYield (%)
HATUDIPEADMF86
T3P (50% EtOAc)TEADMF50
EDC/HOBtDIPEADCM62

Amide Bond Formation

The carboxylic acid reacts with amines to form amides, critical for drug conjugate synthesis.
Example Reaction :
Reagents :

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DIPEA in DMF .
    Conditions :

  • RT, 12–24 hours.
    Yield : 50–90% depending on the amine substrate .

Table 3 : Representative Amidation Reactions

Amine SubstrateCoupling SystemYield (%)ApplicationSource
2-Azaspiro[3.3]heptan-6-amineEDC/HOBt86PROTAC linker synthesis
Piperidine derivativesHATU/DIPEA83sEH inhibitor development

Saponification of Ester Derivatives

Ester derivatives of the compound are hydrolyzed to regenerate the carboxylic acid.
Example Reaction :
Conditions :

  • KOH in ethanol/water (1:1), RT, overnight .
    Yield : 62–75% .

Formation of Heterocyclic Derivatives

The benzoic acid participates in cyclization reactions to form bioactive heterocycles.
Example Reaction :
Oxadiazole Formation :

  • Reaction with hydroxylamine derivatives using HATU/TEA in THF .
    Yield : 62% for trifluoromethyl-oxadiazole derivatives .

Coupling Reactions for PROTAC Development

The compound serves as a rigid linker in Proteolysis-Targeting Chimeras (PROTACs):
Example :

  • Condensation with picolinic acid derivatives via HATU-mediated coupling .
    Application :

  • Enhances binding to E3 ubiquitin ligases in targeted protein degradation .

Key Considerations for Reaction Optimization

  • Solvent Choice : Polar aprotic solvents (DMF, DCM) improve solubility and reaction efficiency .

  • Temperature Control : Low temperatures (0°C) minimize side reactions during Boc deprotection .

  • Coupling Agents : HATU outperforms EDC/HOBt in yields for sterically hindered amines .

Scientific Research Applications

4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: It is explored for its potential therapeutic properties, including its role as a building block in drug development.

    Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The spirocyclic core and benzoic acid moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. The tert-butoxycarbonyl group may also play a role in modulating the compound’s reactivity and stability, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid is unique due to its specific combination of the spirocyclic core, benzoic acid moiety, and tert-butoxycarbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid is a compound of significant interest in pharmaceutical research due to its potential applications in drug development, particularly in the treatment of neurological disorders and as a building block in organic synthesis. This article explores its biological activity, mechanisms, and relevant research findings.

The compound has the following chemical formula and properties:

  • Molecular Formula : C22H38N4O8
  • Molecular Weight : 486.57 g/mol
  • Purity : ≥ 98% (GC) .

The biological activity of this compound primarily revolves around its role as an intermediate in the synthesis of various pharmaceuticals. It has been noted for its utility in developing drugs that target specific pathways involved in neurological disorders. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, making it suitable for biological applications .

1. Pharmaceutical Development

Research indicates that this compound is utilized in the synthesis of pyrimidine derivatives and related heterocycles, which are known to act as cyclin-dependent kinase (CDK) inhibitors. These inhibitors are crucial for regulating cell cycle progression and have implications in cancer therapy .

2. Targeted Protein Degradation

The compound serves as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) technology, which is designed for targeted protein degradation. This mechanism allows for the selective removal of disease-causing proteins from cells, offering a novel therapeutic strategy against various diseases .

Case Study 1: Neurological Disorders

A study investigated the effects of compounds derived from this compound on neuronal cell lines. The results demonstrated that these derivatives could modulate signaling pathways associated with neurodegeneration, suggesting potential therapeutic benefits in conditions like Alzheimer's disease.

Case Study 2: Cancer Therapeutics

Another research effort focused on the use of this compound in developing CDK inhibitors. In vitro assays showed that derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents.

Data Table: Biological Activity Summary

Activity Description Reference
CDK InhibitionCompounds act as inhibitors affecting cell cycle regulation
Targeted Protein DegradationUtilized as a linker in PROTAC technology for selective protein degradation
Neuroprotective EffectsModulates pathways involved in neurodegeneration

Q & A

Basic: How can researchers optimize the synthesis of this compound to minimize side reactions during Boc protection?

Methodological Answer:
The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions, requiring careful pH control during protection. To optimize synthesis:

  • Use Boc anhydride in a bicarbonate buffer (pH 8–9) to ensure efficient coupling with the spirocyclic amine.
  • Employ DMAP (4-dimethylaminopyridine) as a catalyst to enhance reaction kinetics .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) to detect unreacted amine.
  • Purify intermediates via flash chromatography using gradients of ethyl acetate in hexane to remove byproducts like tert-butanol or unreacted Boc anhydride .

Critical Parameters Table:

ParameterOptimal ConditionPurpose
SolventDichloromethane (DCM)High solubility for Boc reagents
Temperature0–5°C (initial step)Minimize premature deprotection
CatalystDMAP (5 mol%)Accelerate Boc coupling
PurificationGradient flash chromatographyIsolate Boc-protected intermediate

Basic: What analytical techniques are recommended for confirming the structural integrity of the spirocyclic core?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm spirocyclic geometry via splitting patterns (e.g., geminal protons on the spiro carbon show distinct coupling) .
    • ¹³C NMR : Identify tert-butoxycarbonyl signals at δ ~80 ppm (quaternary C) and ~28 ppm (methyl groups) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks with <2 ppm error to rule out impurities .
  • X-ray Crystallography : Resolve spiro[3.3]heptane conformation if single crystals are obtainable .

Advanced: How can contradictions between computational predictions and experimental conformational data be resolved?

Methodological Answer:

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to model the spirocyclic system’s lowest-energy conformation. Compare with NOESY NMR data to validate spatial proximity of protons .
  • If discrepancies persist:
    • Re-examine solvent effects in simulations (e.g., implicit vs. explicit solvation models).
    • Use variable-temperature NMR to assess dynamic conformational changes .
    • Cross-validate with IR spectroscopy to detect hydrogen-bonding interactions influencing stability .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

Methodological Answer:

  • Core Modifications :
    • Synthesize analogs with halogen substitutions on the benzoic acid moiety (e.g., 3-fluoro or 4-chloro) to assess electronic effects .
    • Replace the spirocyclic amine with piperazine or morpholine to evaluate steric impacts .
  • Biological Assays :
    • Test derivatives in target-binding assays (e.g., SPR or fluorescence polarization) to quantify affinity shifts.
    • Correlate logP values (HPLC-derived) with membrane permeability .

SAR Design Table:

Modification SiteExample DerivativeAssay Metric
Benzoic acid (C4)4-Fluoro substitutionIC50 in enzyme inhibition
Spirocyclic aminePiperazine replacementSolubility (logS)
Boc groupAlternative carbamatesMetabolic stability (t½, liver microsomes)

Basic: What parameters ensure high purity (>95%) during final purification?

Methodological Answer:

  • Recrystallization : Use a methanol/water (7:3) mixture to isolate the benzoic acid derivative, leveraging pH-dependent solubility (adjust to pH 2–3 with HCl) .
  • HPLC-MS : Employ a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in acetonitrile/water (gradient: 20%→80% ACN) to detect impurities <0.5% .
  • Lyophilization : For hygroscopic intermediates, freeze-dry under vacuum to prevent hydrate formation .

Advanced: How to design degradation studies for Boc group hydrolysis under physiological conditions?

Methodological Answer:

  • Hydrolytic Conditions :
    • Incubate the compound in simulated gastric fluid (pH 1.2, 37°C) or phosphate buffer (pH 7.4) for 24–72 hours .
  • Analytical Workflow :
    • Use LC-MS/MS with a HILIC column to separate polar degradation products (e.g., free spirocyclic amine).
    • Identify byproducts via fragmentation patterns (e.g., m/z 57 for tert-butyl cations) .
  • Kinetic Modeling :
    • Apply first-order kinetics to calculate degradation rate constants (k) and shelf-life predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.